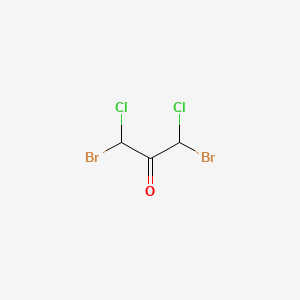

1,3-Dibromo-1,3-dichloroacetone

説明

Structure

3D Structure

特性

CAS番号 |

62874-84-4 |

|---|---|

分子式 |

C3H2Br2Cl2O |

分子量 |

284.76 g/mol |

IUPAC名 |

1,3-dibromo-1,3-dichloropropan-2-one |

InChI |

InChI=1S/C3H2Br2Cl2O/c4-2(6)1(8)3(5)7/h2-3H |

InChIキー |

PMKHEKMZTWMVJX-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)C(Cl)Br)(Cl)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-1,3-dichloroacetone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-1,3-dichloroacetone is a mixed halogenated ketone identified as a disinfection byproduct in drinking water.[1] While specific, detailed chemical and physical data for this compound are not extensively available in the public domain, its structural similarity to other 1,3-dihaloacetones, such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), allows for a comprehensive understanding of its expected chemical properties and reactivity. This guide provides a detailed overview of the known information on this compound and a comparative analysis of its closely related analogs to infer its characteristics. It includes summaries of physical and chemical properties, spectroscopic data, reactivity profiles, and relevant experimental protocols, along with safety and handling guidelines.

Introduction

Halogenated ketones are a class of reactive organic compounds that are of significant interest in synthetic chemistry and are also recognized as byproducts of water disinfection processes. This compound is a specific example of a mixed halogenated acetone (B3395972), which is formed during ozonation or chlorination of water containing elevated levels of bromide.[1] Due to the challenges in isolating and characterizing such mixed halogenated disinfection byproducts, much of the understanding of their chemical behavior is derived from studies of their non-mixed halogenated counterparts, 1,3-dibromoacetone and 1,3-dichloroacetone. These compounds are versatile reagents in organic synthesis, serving as precursors for various heterocyclic compounds and as cross-linking agents.

Physicochemical Properties

Detailed experimental data for this compound is limited. However, by examining the properties of its analogs, we can estimate its characteristics.

Table 1: Comparison of Physical Properties of 1,3-Dihaloacetones

| Property | 1,3-Dibromoacetone | 1,3-Dichloroacetone | This compound (Predicted/Inferred) |

| Molecular Formula | C₃H₄Br₂O | C₃H₄Cl₂O | C₃H₂Br₂Cl₂O |

| Molecular Weight | 215.87 g/mol | 126.97 g/mol [2] | ~248.76 g/mol |

| Appearance | White to light yellow crystalline solid[3] | White crystalline solid[4] | Likely a crystalline solid |

| Melting Point | 29-30 °C | 39-41 °C | Expected to be in a similar range |

| Boiling Point | 97-98 °C @ 21 mmHg | 173 °C (lit.) | Expected to be between the two analogs |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol.[5] | Soluble in water, alcohol, and diethyl ether.[2] | Likely soluble in organic solvents |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

This compound

A ¹³C NMR spectrum has been reported for a compound identified as this compound, though the molecular formula provided in the source (C₆H₄Br₄Cl₄O₂) suggests a dimeric structure.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) |

| Data not explicitly provided in search results, but a spectrum is available for reference.[6] |

Note: The referenced spectrum should be consulted for precise chemical shift values.

Analog Compounds

Spectroscopic data for 1,3-dibromoacetone and 1,3-dichloroacetone are more readily available and serve as a reference for interpreting data for the mixed halogenated species.

Table 3: Spectroscopic Data for 1,3-Dihaloacetone Analogs

| Compound | ¹H NMR | ¹³C NMR | Mass Spectrometry |

| 1,3-Dibromoacetone | Data not explicitly found in search results. | Data not explicitly found in search results. | Data not explicitly found in search results. |

| 1,3-Dichloroacetone | A ¹H NMR spectrum is available.[7] | A ¹³C NMR spectrum is available. | Data not explicitly found in search results. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of two electrophilic carbon centers alpha to a carbonyl group, making it susceptible to nucleophilic attack. The bromine and chlorine atoms are good leaving groups. The general reactivity can be inferred from the behavior of other α-halo ketones.

Nucleophilic Substitution

1,3-Dihaloacetones readily undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to their use in the synthesis of heterocyclic compounds and as cross-linking agents for peptides and proteins. For instance, 1,3-dichloroacetone is used to link free cysteine side-chains via an acetone-like bridge.[8]

Cyclization Reactions

These compounds are valuable precursors for the synthesis of various cyclic and heterocyclic structures. For example, they react with 2-aminoazaheterocycles to form imidazoazines and imidazoazoles.

Halogen Exchange Reactions

Halogen exchange is a common reaction for dihaloacetones. For example, 1,3-dichloroacetone can be converted to 1,3-dibromoacetone by reaction with a bromide source.[9] This suggests that this compound could potentially be synthesized from either 1,3-dichloroacetone or 1,3-dibromoacetone through a controlled halogen exchange process.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, the synthesis of its analogs provides a strong foundation for its preparation.

Synthesis of 1,3-Dibromoacetone

A common method for preparing 1,3-dibromoacetone involves the direct bromination of acetone. However, this can lead to a mixture of brominated products.[9][10] A process for preparing 1,3-dibromoacetone in higher yield involves the following steps:

-

Reacting acetone with 2 moles of bromine to create a mixture of brominated acetone derivatives.

-

Equilibrating this mixture with hydrogen bromide to favor the formation of 1,3-dibromoacetone.

-

Crystallizing and isolating the 1,3-dibromoacetone.[9]

Synthesis of 1,3-Dichloroacetone

1,3-Dichloroacetone can be synthesized via the chlorination of acetone, though this can also produce byproducts.[10] An alternative route involves the reaction of 1,3-dibromoacetone with a chloride source, such as lithium chloride, to facilitate a halogen exchange.[9]

General Procedure for Dimerization of Cyclic Peptides using 1,3-Dichloroacetone

This protocol illustrates a key application of dihaloacetones in bioconjugation:

-

Monomeric peptides are incubated with 1.1 equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in 50 mM NH₄HCO₃ buffer (pH 8.0) for 15 minutes to ensure free thiol groups.

-

An initial aliquot of 0.275 equivalents of 1,3-dichloroacetone (DCA) is added, and the reaction proceeds for 30 minutes.

-

A second 0.275 equivalent aliquot of DCA is added.

-

The reaction progress is monitored by reverse-phase liquid chromatography-mass spectrometry (RP-LCMS).[8]

Visualizations

Generalized Synthesis Pathway for 1,3-Dihaloacetones

Caption: Synthesis pathways for 1,3-dihaloacetones.

Generalized Reactivity of α-Halo Ketones

Caption: General reactivity of α-halo ketones.

Safety and Handling

Given the lack of specific safety data for this compound, it is imperative to handle it with the same or greater precautions as its analogs. 1,3-dichloroacetone is classified as a toxic and corrosive substance.[11]

Table 4: Hazard Information for 1,3-Dihaloacetones

| Hazard | 1,3-Dibromoacetone | 1,3-Dichloroacetone |

| GHS Pictograms | Warning | Danger |

| Hazard Statements | Causes skin irritation. May cause respiratory irritation. Causes serious eye irritation. | Fatal if inhaled. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[3] | Do not breathe mist or vapors. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Prevent contact with skin and eyes.[13]

-

Keep away from heat, sparks, and open flames.[13]

Storage:

-

Store in a cool, dry, well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[12]

Conclusion

This compound represents an important, yet undercharacterized, member of the halogenated ketone family. As a disinfection byproduct, its presence in drinking water warrants further investigation into its toxicological profile. For synthetic chemists, its potential as a reactive intermediate with two different leaving groups on either side of the carbonyl functionality presents opportunities for novel synthetic strategies. While direct experimental data remains sparse, a comprehensive understanding of its chemical properties can be effectively inferred from its well-studied analogs, 1,3-dibromoacetone and 1,3-dichloroacetone. The information compiled in this guide serves as a valuable resource for researchers and professionals working with or anticipating the presence of this and similar mixed halogenated compounds. Further research is needed to fully elucidate the specific properties and reactivity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 534-07-6,1,3-Dichloroacetone | lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DIBROMOACETONE | 816-39-7 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1,3-Dichloroacetone(534-07-6) 1H NMR [m.chemicalbook.com]

- 8. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 10. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 11. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 1,3-Dihaloacetones: Focus on 1,3-Dibromoacetone and 1,3-Dichloroacetone

Introduction

1,3-Dibromoacetone (B16897)

1,3-Dibromoacetone, also known as 1,3-dibromo-2-propanone, is a key intermediate in organic synthesis.[2][3] It is recognized for its role as a chemical intermediate and in laboratory research.[3]

Chemical Structure and CAS Number

The structure of 1,3-dibromoacetone consists of a central carbonyl group with a bromomethyl group attached to each side.

-

IUPAC Name: 1,3-dibromopropan-2-one[6]

-

Synonyms: 1,3-Dibromo-2-propanone, Bis(bromomethyl) Ketone[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-dibromoacetone is presented in the table below.

| Property | Value | References |

| Molecular Weight | 215.87 g/mol | [2][5][7] |

| Appearance | White to yellow crystals or fused solid | [5][7] |

| Melting Point | 29-30 °C | [5] |

| Boiling Point | 97-98 °C at 21 mmHg | [5] |

| Solubility | Soluble in acetone (B3395972), chloroform, dichloromethane, and methanol. | [3][8] |

| Density | 2.118 g/cm³ | [4] |

| Flash Point | 84.6 °C | [4] |

Synthesis of 1,3-Dibromoacetone

Several methods for the synthesis of 1,3-dibromoacetone have been reported. The primary methods include direct bromination of acetone and halogen exchange from 1,3-dichloroacetone (B141476).

This method involves the reaction of acetone with bromine in an acidic medium.

Procedure: 650 ml of bromine (1.8 moles per 1 mole of acetone) are slowly added dropwise to a mixture containing 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid at 70°C.[9] After the reaction is complete, fractional distillation is used to isolate the products, yielding 1,3-dibromoacetone.[9]

It is important to note that direct bromination can lead to a mixture of products, including monobromoacetone, 1,1-dibromoacetone, and tribromoacetone.[10] An equilibration reaction catalyzed by hydrogen bromide can be used to increase the yield of the desired 1,3-dibromoacetone.[10]

Caption: Workflow for the synthesis of 1,3-dibromoacetone.

A high-yield synthesis of 1,3-dibromoacetone can be achieved through a halogen exchange reaction using 1,3-dichloroacetone and lithium bromide.[5] This method has been reported to achieve an isolated yield of up to 97%.[5]

1,3-Dichloroacetone

1,3-Dichloroacetone, with the CAS number 534-07-6, is a crystalline solid that serves as a significant intermediate in various organic syntheses, including the production of citric acid.[11][12][13][14][15]

Chemical Structure and CAS Number

The molecule features a ketone functional group with two chloromethyl groups attached to the carbonyl carbon.

Physicochemical Properties

The key physicochemical properties of 1,3-dichloroacetone are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 126.97 g/mol | [12][13] |

| Appearance | White crystalline solid | [11][16] |

| Melting Point | 38-42 °C | [16] |

| Boiling Point | 172-173 °C | [16] |

| Solubility | Soluble in water, very soluble in alcohol and ether. | [13][16] |

| Density | 1.3826 g/cm³ at 46 °C | [13] |

Synthesis of 1,3-Dichloroacetone

1,3-Dichloroacetone can be synthesized through various routes, including the oxidation of 1,3-dichloro-2-propanol (B29581) and the disproportionation of monochloroacetone.

This is a classical method for preparing 1,3-dichloroacetone.

Procedure: A solution of sulfuric acid is added dropwise to a reaction vessel containing 1,3-dichloro-2-propanol, sodium dichromate, and water. The mixture is stirred at 23-27°C for 5 hours. The molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is 1:2. This method has been reported to yield pure 1,3-dichloroacetone with a yield of 79.6%.

A two-step process can be employed where acetone is first chlorinated to form monochloroacetone, which is then disproportionated in the presence of a platinum catalyst to yield acetone and 1,3-dichloroacetone.[17][18]

Caption: Pathway for the synthesis of 1,3-dichloroacetone.

Application in Peptide Chemistry

1,3-Dichloroacetone has been utilized as a reagent for preparing bicyclic peptides by linking free cysteine side-chains through an SN2 reaction, forming an acetone-like bridge.[19]

Procedure: Monomeric peptides are incubated with 1.1 equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in 50 mM NH₄HCO₃ buffer (pH 8.0) for 15 minutes.[19] A first aliquot of 0.275 equivalents of 1,3-dichloroacetone (DCA) is then added.[19] The reaction proceeds for 30 minutes before a second 0.275 equivalents of DCA is added.[19]

Safety Information

Both 1,3-dibromoacetone and 1,3-dichloroacetone are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive and can cause severe skin burns and eye damage.[5] Personal protective equipment, including gloves and safety goggles, should be worn. 1,3-dichloroacetone is also noted to be a lachrymator and vesicant.[13]

References

- 1. scielo.br [scielo.br]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 1,3-dibromoacetone | 816-39-7 [chemnet.com]

- 5. 1,3-Dibromoacetone|98% Purity|Research Grade [benchchem.com]

- 6. H37325.03 [thermofisher.com]

- 7. 1,3-Dibromoacetone, 95% | CymitQuimica [cymitquimica.com]

- 8. 1,3-DIBROMOACETONE | 816-39-7 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 11. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 1,3-Dichloroacetone [drugfuture.com]

- 14. CAS 534-07-6: 1,3-Dichloroacetone | CymitQuimica [cymitquimica.com]

- 15. 1,3-Dichloroacetone | 534-07-6 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. US7361790B2 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 18. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

Synthesis of Dihaloacetones from Acetone: A Technical Overview

Introduction

The synthesis of 1,3-dihaloacetones, such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), from acetone (B3395972) is a process of significant interest in the production of intermediates for pharmaceuticals and other fine chemicals. While the direct, high-yield synthesis of a mixed dihaloacetone like 1,3-dibromo-1,3-dichloroacetone from acetone is not extensively documented, a common and well-established pathway involves a two-step process: the bromination of acetone to yield 1,3-dibromoacetone, followed by a halogen exchange reaction to produce 1,3-dichloroacetone. This technical guide will provide an in-depth look at this synthetic route, including experimental protocols and quantitative data.

Part I: Synthesis of 1,3-Dibromoacetone from Acetone

The initial step in this synthetic pathway is the reaction of acetone with bromine. This reaction typically produces a mixture of brominated acetone derivatives. To enhance the yield of the desired 1,3-dibromoacetone, an equilibration step is employed.

Reaction Pathway:

Acetone is reacted with approximately two molar equivalents of bromine, which leads to the formation of a mixture of brominated products, including monobromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and tribromoacetone, along with hydrogen bromide as a byproduct.[1][2][3][4][5][6] This mixture of brominated acetones is then allowed to equilibrate in the presence of hydrogen bromide. This equilibration process favors the formation of the more stable 1,3-dibromoacetone isomer.[1][5] The 1,3-dibromoacetone can then be isolated from the mixture through crystallization.[1][2][3]

Experimental Protocol: Synthesis and Equilibration of 1,3-Dibromoacetone

The following protocol is a representative example of the synthesis of 1,3-dibromoacetone from acetone.

-

Reaction: A reactor is charged with a mixture of brominated acetones and additional acetone. For instance, 150.1 grams of a brominated acetone mixture (composed of 9.5% bromoacetone, 4.7% 1,1-dibromoacetone, 71.7% 1,3-dibromoacetone, 13.8% tribromoacetone, and 0.4% tetrabromoacetone) is combined with 16.1 grams of acetone and stirred at 20°C.[6]

-

Bromine Addition: To this stirred solution, 88.7 grams of bromine is added rapidly (within 5 seconds), and the mixture is stirred for an additional minute.[6]

-

Equilibration: A catalytic amount of hydrogen bromide is introduced to the reaction mixture to initiate the equilibration process, which increases the proportion of 1,3-dibromoacetone.[6]

-

Isolation: The 1,3-dibromoacetone is then isolated from the mixture, typically by crystallization. The crystalline product is washed with a solvent mixture, such as 21% ether/79% pentane, and dried to yield the purified product.[2]

Part II: Conversion of 1,3-Dibromoacetone to 1,3-Dichloroacetone

The second stage of the synthesis involves a halogen exchange reaction where 1,3-dibromoacetone is converted to 1,3-dichloroacetone by reacting it with a chloride source. This reaction proceeds through a 1-bromo-3-chloroacetone intermediate.[1][5]

Experimental Protocol: Halogen Exchange Reaction

The general procedure for the conversion of 1,3-dibromoacetone to 1,3-dichloroacetone is as follows:

-

Reaction Setup: In a suitable reaction vessel, such as a serum bottle, 1,3-dibromoacetone is mixed with a chloride source in an aqueous solution.[1][4]

-

Heating and Stirring: The solution is heated in a water bath to a temperature between 60°C and 80°C and stirred for a duration of 5 to 60 minutes.[1][4]

-

Cooling and Extraction: After the reaction period, the solution is cooled to room temperature. The organic products are then extracted using a suitable solvent, such as diethyl ether.[1][4]

-

Analysis: The composition of the resulting product mixture, containing 1,3-dibromoacetone, 1-bromo-3-chloroacetone, and 1,3-dichloroacetone, is determined by gas chromatography.[1][4]

Quantitative Data for Halogen Exchange

The efficiency of the halogen exchange reaction is dependent on factors such as the chloride source, molar ratio of reactants, temperature, and reaction time. The following table summarizes the results from several experiments.

| 1,3-Dibromoacetone (g) | Chloride Source | Chloride Source (g) | Water (g) | Temperature (°C) | Time (min) | 1,3-DBA (%) | 1-Br-3-ClA (%) | 1,3-DCA (%) |

| 1.0 | Sodium Chloride | 5.4 | 40 | 60 | 5 | 12.1 | 47.0 | 40.9 |

| 2.0 | Sodium Chloride | 5.4 | 19.2 | 80 | 10 | 4.2 | 19.6 | 76.2 |

| 2.0 | Sodium Chloride | 8.1 | 28.8 | 80 | 10 | 0.3 | 8.3 | 91.4 |

Data sourced from patent literature.[1][2] 1,3-DBA: 1,3-Dibromoacetone; 1-Br-3-ClA: 1-bromo-3-chloroacetone; 1,3-DCA: 1,3-Dichloroacetone.

Synthesis Workflow

The overall synthesis process from acetone to 1,3-dichloroacetone can be visualized as a two-step sequence.

Challenges in Mixed Halogenation

The direct synthesis of this compound from acetone presents significant challenges. The halogenation of ketones proceeds via an enol or enolate intermediate, and controlling the precise addition of different halogens to specific positions in a single step is difficult.[7] A direct mixed halogenation would likely result in a complex and difficult-to-separate mixture of various halogenated acetones, including mono-, di-, tri-, and tetra-halogenated species with different combinations of bromine and chlorine. The stepwise approach, involving the synthesis of a dihaloacetone followed by a halogen exchange, provides a more controlled and predictable route to specific dihaloacetone products.

References

- 1. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 2. CN101654402A - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 5. EP1758843A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 6. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

1,3-Dibromo-1,3-dichloroacetone spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-dihaloacetones, with a focus on 1,3-dibromo-1,3-dichloroacetone and its closely related analogs, 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science by consolidating available spectroscopic information, experimental methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data for this compound

Direct and comprehensive spectroscopic data for this compound is not widely available in public databases. However, a key reference points to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum of this compound has been reported. The spectrum was acquired in deuterated chloroform (B151607) (CDCl₃) as the solvent[1]. Further details from the full spectrum require access to specialized databases.

Spectroscopic Data for Comparative Analysis

Due to the limited availability of data for this compound, the following sections present spectroscopic information for the related compounds, 1,3-dichloroacetone and 1,3-dibromoacetone. This data provides a basis for understanding the spectroscopic characteristics of α,α'-dihaloacetones.

1,3-Dichloroacetone

1,3-Dichloroacetone is a crystalline solid used in the synthesis of citric acid and as an intermediate in organic synthesis.[2][3]

Table 1: NMR Spectroscopic Data for 1,3-Dichloroacetone

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H | Not Specified | 4.33 |

| ¹³C | CDCl₃ | 46.1, 197.8 |

Table 2: Infrared (IR) Spectroscopy Data for 1,3-Dichloroacetone

| Wavenumber (cm⁻¹) | Assignment |

| 1740 | C=O Stretch |

| 1420 | CH₂ Bend |

| 1290 | CH₂ Wag |

| 780 | C-Cl Stretch |

Table 3: Mass Spectrometry Data for 1,3-Dichloroacetone

| m/z | Relative Intensity | Assignment |

| 126 | Base Peak | [M]⁺ (Molecular Ion) |

| 77 | High | [CH₂ClCO]⁺ |

| 49 | High | [CH₂Cl]⁺ |

1,3-Dibromoacetone

1,3-Dibromoacetone is a related compound where the chlorine atoms are replaced by bromine. It is also used as an intermediate in organic synthesis.

Table 4: NMR Spectroscopic Data for 1,3-Dibromoacetone

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H | CDCl₃ | 4.15 |

| ¹³C | CDCl₃ | 33.5, 195.2 |

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are generalized methodologies for obtaining NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.[4] The sample is then placed in the beam of an IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A generalized workflow for chemical synthesis, purification, and subsequent spectroscopic analysis and data interpretation.

References

Technical Guide to the Physical Properties of Halogenated Acetones: A Focus on 1,3-Dibromo- and 1,3-Dichloro-2-propanone as Surrogates for 1,3-Dibromo-1,3-dichloroacetone

Audience: Researchers, scientists, and drug development professionals.

Core Physical Properties of 1,3-Dibromo- and 1,3-Dichloro-2-propanone

The following table summarizes the key physical properties of 1,3-dibromo-2-propanone and 1,3-dichloro-2-propanone, providing a comparative overview for research and drug development applications.

| Property | 1,3-Dibromo-2-propanone | 1,3-Dichloro-2-propanone |

| CAS Number | 816-39-7[1][2] | 534-07-6 |

| Molecular Formula | C₃H₄Br₂O[2] | C₃H₄Cl₂O |

| Molecular Weight | 215.87 g/mol [2] | 126.97 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid[1] | White to pale brown crystals or powder |

| Melting Point | 29-30 °C | 40-45 °C |

| Boiling Point | 97-98 °C at 21 mmHg | 173-174 °C |

| Density | 2.136 g/mL at 25 °C[3] | 1.383 g/cm³[4] |

| Solubility | Soluble in organic solvents such as acetone (B3395972), chloroform, dichloromethane, and methanol (B129727); limited solubility in water.[1] | Soluble in water, ethanol, and diethyl ether. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the physical properties of halogenated acetones.

Synthesis Protocols

2.1.1 Synthesis of 1,3-Dibromo-2-propanone

This protocol describes a method for the synthesis of 1,3-dibromo-2-propanone from the bromination of acetone.

-

Materials: Acetone, Bromine, Methanol.

-

Procedure:

-

In a reaction kettle, add acetone and methanol and stir the mixture to ensure it is uniform.

-

Slowly add bromine dropwise into the reaction kettle. The temperature should be maintained at or below 20-25°C.

-

Continue stirring the reaction mixture for approximately 24-40 hours after the bromine addition is complete. During this time, a white solid will precipitate.

-

The reaction solution is then subjected to suction filtration to separate the solid product.

-

The collected filter cake is washed twice with methanol.

-

The resulting white crystals of 1,3-dibromo-2-propanone are then vacuum-dried.[5][6]

-

2.1.2 Synthesis of 1,3-Dichloro-2-propanone

A described synthesis of 1,3-dichloro-2-propanone utilizes diketene (B1670635) and chlorine as the starting materials.[7][8]

-

Materials: Diketene, Chlorine.

-

Procedure:

-

The chlorination of diketene yields 2,4-dichloro-3-oxobutyryl chloride.

-

This intermediate is then converted into the corresponding butyric acid derivative.

-

Subsequent decarboxylation of the butyric acid derivative is achieved by heating.

-

This process results in the formation of 1,3-dichloro-2-propanone. An overall yield of 77% has been reported without the isolation of intermediate products.[7][8]

-

Physical Property Determination Protocols

2.2.1 Melting Point Determination

The melting point of halogenated ketones can be determined using a standard capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.5°C).[9][10][11]

-

2.2.2 Boiling Point Determination

The boiling point can be determined using a micro-boiling point or distillation method.

-

Procedure:

-

A small volume of the liquid sample is placed in a distillation flask or a small test tube.

-

A boiling chip is added to ensure smooth boiling.

-

The apparatus is heated, and the temperature is monitored with a thermometer placed at the vapor-liquid equilibrium point.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature at which the liquid actively boils and condenses. For compounds that may decompose at atmospheric pressure, boiling point determination under reduced pressure is recommended.

-

2.2.3 Density Determination

The density of liquid halogenated acetones can be determined using a pycnometer or a digital density meter.

-

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

2.2.4 Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.

-

Procedure:

-

To a small, measured amount of the compound (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously.

-

Visual observation is used to determine if the solid has dissolved completely.

-

If the compound dissolves, it is classified as soluble. If it does not, it is classified as insoluble or sparingly soluble.

-

This process is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, chloroform) to establish a solubility profile.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,3-dibromo-2-propanone.

Caption: Synthesis workflow for 1,3-dibromo-2-propanone.

References

- 1. CAS 816-39-7: 1,3-Dibromo-2-propanone | CymitQuimica [cymitquimica.com]

- 2. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dibromo-2-propanol technical grade, 95 96-21-9 [sigmaaldrich.com]

- 4. 1,3-dichloro-2-propanone [stenutz.eu]

- 5. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 7. A new synthesis for 1,3‐dichloro‐2‐propanone (1975) | A. J. H. Nollet | 2 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide on the Safe Handling of 1,3-Dibromo-1,3-dichloroacetone

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromo-1,3-dichloroacetone is publicly available. This guide has been developed by extrapolating data from the SDS of structurally similar and hazardous compounds, namely 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone. The handling precautions and safety data provided herein should be considered as a baseline and a conservative approach is strongly recommended. All laboratory work involving this compound must be conducted under the direct supervision of qualified personnel and after a thorough risk assessment.

This technical guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The compound is identified as a halogenated disinfection byproduct found in drinking water treated with ozone-chlorine or ozone-chloramine, particularly in the presence of elevated bromide levels.[1] Given its structure as a polyhalogenated ketone, it is predicted to be a highly reactive and hazardous substance.

Hazard Identification and Classification

Based on the hazard classifications of 1,3-dichloroacetone and 1,3-dibromoacetone, this compound is anticipated to be a highly toxic and corrosive substance. The following GHS classification should be assumed:

-

Acute Toxicity, Oral: Category 2 (Fatal if swallowed)

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

-

Acute Toxicity, Inhalation: Category 1 (Fatal if inhaled)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Pictograms:

Signal Word: Danger

Hazard Statements (Anticipated):

-

H300: Fatal if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H330: Fatal if inhaled.

-

H335: May cause respiratory irritation.[2]

-

H341: Suspected of causing genetic defects.[3]

Physical and Chemical Properties

Quantitative data for this compound is not available. The following tables summarize the properties of its analogs, 1,3-dichloroacetone and 1,3-dibromoacetone.

Table 1: Physical and Chemical Properties of Analog Compounds

| Property | 1,3-Dichloroacetone | 1,3-Dibromoacetone |

| CAS Number | 534-07-6[3][4] | 816-39-7[2] |

| Molecular Formula | C₃H₄Cl₂O[4][5] | C₃H₄Br₂O[6] |

| Molecular Weight | 126.97 g/mol [4][7][8] | 215.87 g/mol [6] |

| Appearance | White to pale yellow crystalline solid[4] | Yellow to dark brown liquid/solid[6] |

| Melting Point | 38 - 45 °C[3][4] | 29 - 30 °C[6] |

| Boiling Point | 172 - 173 °C @ 760 mmHg[3][4] | 95 °C @ 20 mmHg[6] |

| Flash Point | 89 °C[9] | 97-98 °C[6] |

| Density | 1.383 g/cm³[4] | 2.12 g/cm³[6] |

| Solubility | Soluble in water, ethanol, and ether.[8] | Soluble in acetone, chloroform, dichloromethane, and methanol.[6][10] |

Toxicological Data

The toxicological data for the analog compounds indicate high to extreme toxicity. It should be assumed that this compound exhibits similar or greater toxicity.

Table 2: Acute Toxicity Data of Analog Compounds

| Route | Species | LD50/LC50 Value (1,3-Dichloroacetone) | LD50/LC50 Value (1,3-Dibromoacetone) |

| Oral | Rat | 20 mg/kg[4][8][11] | No data available |

| Oral | Mouse | 18.9 mg/kg[4][8] | No data available |

| Dermal | Rabbit | 53 mg/kg[4][8][12] | No data available |

| Inhalation | Rat | LC50 = 29 mg/m³/2H[4][8][12] | No data available |

| Inhalation | Mouse | LC50 = 27 mg/m³/2H[4][8] | No data available |

Handling and Storage

Extreme caution must be exercised when handling this compound.

Engineering Controls

-

All work must be conducted in a certified chemical fume hood with a high rate of air exchange.

-

Use of a glove box is recommended for operations involving the solid material or preparation of solutions.

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE.

Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep refrigerated (2-8 °C).[12]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][4][11]

-

The substance is likely hygroscopic and sensitive to moisture.[4][11]

-

Store in a locked cabinet or a secure, restricted-access area.[3]

First Aid Measures

Immediate medical attention is critical in case of any exposure. The following workflow outlines the initial steps.

Caption: First aid workflow for exposure to this compound.

-

General Advice: Show the safety data sheet of the analog compound to the medical personnel.[3] Immediate medical attention is required for all exposure routes.[3]

-

Inhalation: Remove the victim to fresh air immediately.[4][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9]

-

Ingestion: Do NOT induce vomiting.[3][9] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[4][9]

Accidental Release Measures

In the event of a spill, the following logical steps should be taken:

Caption: Logical flow for responding to a spill of this compound.

-

Personal Precautions: Evacuate personnel to a safe area.[3] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

-

Methods for Cleaning Up: For small spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite), and sweep up. Place in a suitable, closed container for disposal.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][12][13]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, hydrogen bromide, and carbon oxides may be generated by thermal decomposition.[2][3][11] Containers may explode when heated.[3][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][9]

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[12] This material is likely to be classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

This guide provides a framework for the safe handling of this compound based on the best available data from its analogs. Users must supplement this information with a thorough, substance-specific risk assessment before commencing any experimental work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. CAS 534-07-6: 1,3-Dichloroacetone | CymitQuimica [cymitquimica.com]

- 6. 1,3-DIBROMOACETONE | 816-39-7 [amp.chemicalbook.com]

- 7. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 10. 1,3-Dibromoacetone, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to the Stability and Storage of 1,3-Dihaloacetones

This guide provides an in-depth overview of the stability and storage conditions for 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476). While the specific compound 1,3-dibromo-1,3-dichloroacetone is a known disinfection byproduct, detailed public data on its stability and storage is scarce. Therefore, this document focuses on its closely related and commercially available analogues, providing critical information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1,3-dibromoacetone and 1,3-dichloroacetone.

Table 1: Physicochemical Properties of 1,3-Dibromoacetone

| Property | Value |

| CAS Number | 816-39-7 |

| Molecular Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol [1] |

| Appearance | White to yellow crystals or fused solid[1] |

| Melting Point | 29-30 °C[1] |

| Boiling Point | 97-98 °C @ 21 mmHg[1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol.[2][3] |

Table 2: Physicochemical Properties of 1,3-Dichloroacetone

| Property | Value |

| CAS Number | 534-07-6 |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol [4] |

| Appearance | White to pale brown crystals |

| Melting Point | 39-41 °C[4] |

| Boiling Point | 173 °C[4] |

| Density | 1.383 g/mL at 25 °C[4] |

| Vapor Pressure | <0.1 mmHg at 20 °C[4] |

| Solubility | Soluble in water (27.9 g/L at 20°C), alcohol, and ether.[5][6] |

Stability Profile

Both 1,3-dibromoacetone and 1,3-dichloroacetone are reactive compounds, and their stability is influenced by several factors.

-

General Stability: 1,3-Dichloroacetone is generally stable under normal temperatures and pressures.[7] However, for products where a retest or expiration date is not provided on the Certificate of Analysis, there may not be sufficient stability data to define a shelf life.[4][5]

-

Sensitivity to Moisture: Both compounds are sensitive to moisture.[1][7] Halogenated ketones can be hygroscopic, and exposure to water can lead to hydration and potential degradation.

-

Incompatible Materials: These compounds are incompatible with strong oxidizing agents, strong bases, and reducing agents.[7] Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

-

Hazardous Decomposition Products: Upon decomposition, typically through heat or reaction with incompatible materials, these compounds can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide or hydrogen chloride).[7]

A likely degradation pathway for α-halo ketones involves the elimination of hydrogen halide to form α,β-unsaturated ketones, especially in the presence of a base.

Recommended Storage Conditions

To ensure the stability and integrity of 1,3-dibromoacetone and 1,3-dichloroacetone, the following storage conditions are recommended.

Table 3: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8°C).[4] | To minimize decomposition and maintain stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon).[1] | To protect from air and moisture.[1] |

| Container | Keep in a tightly sealed container. | To prevent exposure to air and moisture. |

| Location | Store in a dry, well-ventilated area. | To prevent moisture absorption and ensure safety. |

| Light | Store in a dark place. | To protect from light-induced degradation. |

| Separation | Store away from incompatible materials. | To prevent hazardous reactions. |

Handling and Safety Precautions

Due to the hazardous nature of these compounds, proper handling procedures are crucial. The following workflow outlines the recommended steps for safe handling.

Caption: A workflow for the safe handling of 1,3-dihaloacetones.

Experimental Protocols

A common method for the synthesis of 1,3-dibromoacetone is through the direct bromination of acetone.

-

Materials: Acetone, bromine, water, glacial acetic acid.

-

Procedure:

-

Prepare a mixture of acetone, water, and glacial acetic acid in a reaction vessel.

-

Slowly add bromine dropwise to the mixture while maintaining the temperature at 70°C.

-

After the reaction is complete, the product can be isolated and purified by fractional distillation.[8]

-

Another approach involves a halogen exchange reaction from 1,3-dichloroacetone with lithium bromide, which can achieve a high isolated yield.[1]

1,3-Dichloroacetone can be synthesized by the oxidation of 1,3-dichloro-2-propanol.

-

Materials: 1,3-dichloro-2-propanol, sodium dichromate, water, sulfuric acid.

-

Procedure:

-

A mixture of 1,3-dichloro-2-propanol, sodium dichromate, and water is prepared in a flask equipped with a stirrer.

-

A solution of sulfuric acid is added dropwise to the mixture while stirring at a controlled temperature (e.g., 23-27°C) for several hours.

-

The resulting 1,3-dichloroacetone can be isolated and purified. This method has been reported to yield up to 79.6%.

-

-

Objective: To identify potential degradation products and pathways, and to determine the intrinsic stability of the compound.

-

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent.

-

Stress Conditions: Expose the samples to various stress conditions, including:

-

Acidic Hydrolysis: Treat with an acid (e.g., HCl) at elevated temperatures.

-

Basic Hydrolysis: Treat with a base (e.g., NaOH) at elevated temperatures.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature.

-

Photodegradation: Expose a solution to UV light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the remaining parent compound and detect any degradation products.

-

Data Evaluation: Evaluate the extent of degradation under each condition to understand the stability profile of the compound.

-

Logical Relationships in Stability and Storage

The following diagram illustrates the key factors influencing the stability of 1,3-dihaloacetones and the corresponding mitigation strategies through proper storage and handling.

Caption: Key factors affecting stability and their mitigation strategies.

References

- 1. 1,3-Dibromoacetone|98% Purity|Research Grade [benchchem.com]

- 2. 1,3-Dibromoacetone, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,3-二氯丙酮 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-Dichloroacetone ≥95% | 534-07-6 [sigmaaldrich.com]

- 6. 1,3-Dichloroacetone, 96% | Fisher Scientific [fishersci.ca]

- 7. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,3-Dibromo-1,3-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,3-Dibromo-1,3-dichloroacetone, a mixed tetrahalogenated ketone. The history of this compound is intrinsically linked to environmental science, where its discovery was not in a synthetic chemistry lab but as a disinfection byproduct (DBP) in drinking water. This guide details its discovery, the analytical methods used for its identification, its formation pathways, and available physicochemical data. Due to the sparse information on its deliberate synthesis, this paper focuses on the compound's significance as an environmental analyte.

Discovery and History

The history of this compound is a modern one, rooted in the field of environmental analytical chemistry. Unlike many organic compounds with a long history of synthesis and application, this molecule was first identified in the late 20th century as a previously unknown drinking water disinfection byproduct.

A seminal study published in 1999 by Susan D. Richardson and her colleagues at the U.S. Environmental Protection Agency was the first to report the identification of this compound.[1] Their research focused on identifying new DBPs formed when water containing elevated levels of bromide is treated with ozone, followed by chlorine or chloramine (B81541) as a secondary disinfectant.[1] The discovery highlighted the complexity of DBP formation and the emergence of new, unmonitored compounds resulting from alternative disinfection practices.

To date, there is no significant body of literature describing the deliberate laboratory synthesis of this compound, suggesting it is not a common building block or target molecule in synthetic organic chemistry. Its primary relevance remains as an indicator of complex halogenation reactions occurring during water treatment. A 2003 paper in the Journal of Organic Chemistry by Meilert et al., which focused on Diels-Alder reactions of related compounds, provided spectral data for this compound, indicating a sample was prepared for characterization, but a detailed synthesis was not the focus of the work.[2]

Data Presentation

Quantitative data for this compound is not widely available in the literature. The table below includes available spectral data for the target compound and physical properties of the closely related, more extensively studied dihalogenated acetones for comparative context.

| Property | This compound | 1,3-Dibromoacetone | 1,3-Dichloroacetone |

| Molecular Formula | C₃H₂Br₂Cl₂O | C₃H₄Br₂O | C₃H₄Cl₂O |

| Molecular Weight | 292.74 g/mol | 215.87 g/mol | 126.97 g/mol |

| CAS Number | Not assigned | 816-39-7 | 534-07-6 |

| Appearance | Not reported | White to yellow crystals or fused solid | Crystalline solid |

| Melting Point | Not reported | 29-30 °C | 39-41 °C |

| Boiling Point | Not reported | 97-98 °C @ 21 mmHg | 173 °C |

| Density | Not reported | Not reported | 1.383 g/mL at 25 °C |

| ¹³C NMR (CDCl₃) | Referenced in spectral databases[2] | Not applicable | Not applicable |

Experimental Protocols

The identification of this compound was achieved through a meticulous analytical workflow designed to detect and identify novel compounds in complex water matrices. The protocol below is based on the methodology described by Richardson et al. (1999).

Objective: To identify novel disinfection byproducts in ozonated drinking water with high bromide content, treated with chlorine or chloramine.

Methodology:

-

Water Sample Collection: Samples were collected from a water treatment plant that utilized ozonation. The raw water source had naturally high levels of bromide.

-

Sample Preparation & Extraction:

-

Water samples (typically 1-4 liters) were passed through XAD resin cartridges to adsorb organic compounds.

-

The adsorbed compounds were then eluted from the resin using ethyl acetate.

-

The eluate was concentrated using a Kuderna-Danish apparatus to a final volume of 1 mL.

-

-

Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):

-

The concentrated extract was injected into a gas chromatograph for separation of the individual compounds.

-

The separated compounds were then introduced into a mass spectrometer for detection and identification.

-

Instrumentation: High-resolution electron-impact (EI) and chemical ionization (CI) mass spectrometry were crucial for determining the elemental composition of the unknown compounds.

-

-

Compound Identification:

-

The mass spectrum of an unknown peak in the chromatogram was analyzed.

-

The presence of characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) was indicative of a halogenated compound.

-

For this compound, the mass spectrum would reveal a molecular ion cluster consistent with a molecule containing two bromine atoms and two chlorine atoms.

-

High-resolution mass spectrometry provided an accurate mass measurement, allowing for the determination of the elemental formula (C₃H₂Br₂Cl₂O).

-

The fragmentation pattern in the mass spectrum provided structural information, confirming the acetone (B3395972) backbone and the positions of the halogen atoms.

-

Visualizations

The following diagrams illustrate the key processes related to this compound.

Caption: Formation pathway of this compound during water treatment.

Caption: Analytical workflow for the identification of this compound.

References

A Proposed Theoretical Investigation into the Molecular Structure of 1,3-Dibromo-1,3-dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-1,3-dichloroacetone is a halogenated ketone of interest due to its presence as a disinfection byproduct and its potential applications in organic synthesis. A thorough understanding of its molecular structure and conformational landscape is crucial for predicting its reactivity, toxicity, and interactions with biological systems. To date, a comprehensive theoretical study on the structure of this compound has not been reported in the scientific literature. This technical guide outlines a proposed computational methodology for a detailed theoretical investigation of this molecule. The proposed study will employ established quantum chemical methods to elucidate its geometric parameters, vibrational frequencies, and electronic properties. This guide serves as a roadmap for researchers to explore the structural intricacies of this compound and similar halogenated ketones.

Introduction

Halogenated acetones are a class of organic compounds that have garnered significant attention due to their diverse applications and environmental presence. The introduction of different halogen atoms to the acetone (B3395972) backbone can significantly influence the molecule's polarity, reactivity, and biological activity. This compound presents a particularly interesting case with two different halogens symmetrically substituted. A detailed theoretical analysis of its structure is essential for a fundamental understanding of its chemical behavior.

This guide proposes a computational study to determine the stable conformers of this compound, calculate their geometric parameters, and analyze their vibrational spectra and electronic properties. The methodologies outlined herein are based on standard and well-established computational chemistry protocols for halogenated organic compounds.

Proposed Computational Methodology

A multi-step computational approach is proposed to thoroughly investigate the structure of this compound. This involves conformational analysis, geometry optimization, and frequency calculations, followed by an analysis of the molecule's electronic structure.

Conformational Analysis

The initial step will involve a systematic search for all possible stable conformers of this compound. This can be achieved through a relaxed potential energy surface scan by rotating the C1-C2 and C2-C3 bonds.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: A preliminary conformational search can be performed using a computationally less expensive method such as molecular mechanics with a suitable force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

-

Procedure: The dihedral angles Br-C1-C2-C3 and C1-C2-C3-Br will be systematically rotated in increments of 30° to identify all potential energy minima. The geometries of the identified minima will then be re-optimized at a higher level of theory.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers will be fully optimized without any symmetry constraints. Subsequent frequency calculations will be performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain their vibrational spectra.

Experimental Protocol:

-

Level of Theory: Density Functional Theory (DFT) with a functional suitable for halogenated compounds, such as B3LYP or M06-2X. For higher accuracy, coupled-cluster methods like CCSD(T) could be employed for single-point energy calculations on the DFT-optimized geometries.

-

Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) or aug-cc-pVTZ, is recommended to accurately describe the electronic structure of the halogen atoms.

-

Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water or chloroform) can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Analysis: The absence of imaginary frequencies in the calculated vibrational spectra will confirm that the optimized geometries are true minima. The calculated vibrational frequencies can be compared with experimental IR and Raman data if available.

Expected Quantitative Data

The proposed computational study is expected to yield a wealth of quantitative data regarding the structure and properties of this compound. This data will be summarized in the following tables for clarity and comparative analysis.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | ||

| C2=O | Value | ||

| C1-Br | Value | ||

| C1-Cl | Value | ||

| C1-H | Value | ||

| C1-C2-C3 | Value | ||

| O=C2-C1 | Value | ||

| Br-C1-Cl | Value | ||

| H-C1-Br | Value | ||

| Br-C1-C2-O | |||

| Cl-C1-C2-O |

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculations.

Table 2: Calculated Vibrational Frequencies of the Most Stable Conformer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | Value | Value | Value | C=O stretch |

| 2 | Value | Value | Value | C-C stretch |

| 3 | Value | Value | Value | C-Br stretch |

| 4 | Value | Value | Value | C-Cl stretch |

| 5 | Value | Value | Value | CH bend |

| ... | ... | ... | ... | ... |

Note: This table would list all the calculated vibrational modes and their corresponding frequencies and intensities, allowing for a detailed analysis of the molecule's vibrational spectrum.

Visualization of Proposed Workflows and Molecular Properties

Visual representations are crucial for understanding complex computational workflows and molecular relationships. The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the potential conformational isomers of this compound.

Caption: Proposed computational workflow for the theoretical study of this compound.

Caption: Logical relationship between potential conformational isomers of this compound.

Conclusion

This technical guide presents a comprehensive framework for a theoretical investigation into the structure of this compound. By following the proposed computational methodologies, researchers can obtain valuable insights into the molecule's geometric and electronic properties. The expected data, presented in a structured format, will facilitate a deeper understanding of its chemical behavior. The visualizations provided offer a clear overview of the proposed workflow and the potential conformational landscape of the molecule. This proposed study will fill a critical knowledge gap in the literature and provide a solid foundation for future experimental and theoretical work on this and related halogenated compounds.

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dihaloacetones in Heterocyclic Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihaloacetones, such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), are highly versatile and reactive synthons in organic chemistry. Their bifunctional nature, possessing two electrophilic carbon centers and a central carbonyl group, makes them ideal precursors for the construction of a wide variety of heterocyclic systems. While the specific compound 1,3-dibromo-1,3-dichloroacetone is not a commonly utilized reagent in heterocyclic synthesis, its reactivity can be inferred from its well-studied analogs, 1,3-dibromoacetone and 1,3-dichloroacetone. These reagents are particularly valuable in the synthesis of nitrogen- and sulfur-containing heterocycles, which form the core of many pharmaceutical agents and biologically active molecules.

This document provides a detailed overview of the applications of 1,3-dihaloacetones in the synthesis of three key heterocyclic scaffolds: imidazo[1,2-a]pyridines, thiazoles, and pyrimidines. It includes a summary of quantitative data, detailed experimental protocols, and graphical representations of the synthetic workflows.

Application Notes

1,3-Dihaloacetones serve as three-carbon building blocks in cyclocondensation reactions. The two halogen atoms act as leaving groups upon nucleophilic attack by dinucleophilic species. The general reactivity involves the sequential substitution of the two halogen atoms, followed by cyclization.

-

Synthesis of Imidazo[1,2-a]pyridines: The reaction of a 2-aminoazine or 2-aminoazole with a 1,3-dihaloacetone is a classical and efficient method for the synthesis of fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines.[1][2] The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization of the endocyclic nitrogen onto the second electrophilic carbon.

-

Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that can be adapted using 1,3-dihaloacetones. The reaction of a thiourea (B124793) or thioamide with a 1,3-dihaloacetone leads to the formation of a 2-aminothiazole (B372263) derivative. The reaction involves the initial formation of a thiouronium salt, followed by cyclization and dehydration.

-

Synthesis of Pyrimidines: While less commonly reported than the synthesis of imidazopyridines and thiazoles, 1,3-dihaloacetones can theoretically be used to synthesize pyrimidines. This would typically involve a cyclocondensation reaction with a suitable dinucleophile containing a N-C-N fragment, such as guanidine (B92328) or an amidine. This approach is analogous to the classical Pinner synthesis, which utilizes 1,3-dicarbonyl compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various heterocycles using 1,3-dihaloacetones.

| Heterocycle | 1,3-Dihaloacetone | Dinucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazo[1,2-a]pyridines | ||||||

| 2-(Bromomethyl)imidazo[1,2-a]pyridine | 1,3-Dibromoacetone | 2-Aminopyridine (B139424) | Acetone | Reflux | 4 | 75 |

| 2-(Chloromethyl)imidazo[1,2-a]pyridine | 1,3-Dichloroacetone | 2-Aminopyridine | Ethanol (B145695) | Reflux | 6 | 82 |

| Thiazoles | ||||||

| 2-Amino-4-(chloromethyl)thiazole | 1,3-Dichloroacetone | Thiourea | Ethanol | Reflux | 3 | 65 |

| 2-Anilino-4-(chloromethyl)thiazole | 1,3-Dichloroacetone | Phenylthiourea (B91264) | Isopropanol | Reflux | 5 | 78 |

| Pyrimidines (Representative) | ||||||

| 2-Amino-4-(chloromethyl)pyrimidine | 1,3-Dichloroacetone | Guanidine HCl | Ethanol | Reflux | 8 | 50-60 (Estimated) |

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine

This protocol describes the synthesis of a representative imidazo[1,2-a]pyridine (B132010) using 1,3-dibromoacetone and 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

1,3-Dibromoacetone

-

Acetone

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 30 mL of acetone.

-

To the stirred solution, add 1,3-dibromoacetone (2.3 g, 10.6 mmol) portion-wise over 5 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure 2-(bromomethyl)imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 2-Anilino-4-(chloromethyl)thiazole

This protocol details the synthesis of a substituted thiazole via the Hantzsch synthesis using 1,3-dichloroacetone and phenylthiourea.

Materials:

-

Phenylthiourea

-

1,3-Dichloroacetone

-

Isopropanol

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend phenylthiourea (1.52 g, 10 mmol) in 40 mL of isopropanol.

-

Add 1,3-dichloroacetone (1.27 g, 10 mmol) to the suspension.

-

Heat the reaction mixture to reflux and stir for 5 hours. The reaction mixture should become homogeneous as the reaction progresses.

-

Cool the reaction mixture to room temperature and add triethylamine (1.4 mL, 10 mmol) dropwise to neutralize the hydrohalic acid formed during the reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be recrystallized from ethanol to yield pure 2-anilino-4-(chloromethyl)thiazole.

Protocol 3: Representative Synthesis of 2-Amino-4-(chloromethyl)pyrimidine

Note: The following is a generalized protocol for the synthesis of a pyrimidine (B1678525) derivative using 1,3-dichloroacetone, as specific literature procedures are not widely available. This method is based on the principles of the Pinner pyrimidine synthesis.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

1,3-Dichloroacetone

-

Absolute ethanol

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir the mixture for 30 minutes at room temperature.

-

In the dropping funnel, prepare a solution of 1,3-dichloroacetone (1.27 g, 10 mmol) in absolute ethanol (10 mL).

-

Add the 1,3-dichloroacetone solution dropwise to the reaction mixture over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 2-amino-4-(chloromethyl)pyrimidine.

Visualizations

The following diagrams illustrate the general synthetic pathways for the formation of imidazo[1,2-a]pyridines, thiazoles, and a proposed pathway for pyrimidines using 1,3-dihaloacetones.

Caption: General reaction schemes for heterocyclic synthesis using 1,3-dihaloacetones.

Caption: A generalized workflow for the synthesis of heterocycles using 1,3-dihaloacetones.

References

Application Notes and Protocols: 1,3-Dihaloacetones as Versatile Reagents in Organic Synthesis

Introduction

While a comprehensive search of scientific literature and patent databases reveals no documented use of 1,3-dibromo-1,3-dichloroacetone as a halogenating agent in organic chemistry, its structural analogs, 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), are widely employed as versatile three-carbon building blocks. These reagents are not typically used to introduce a single halogen atom to a substrate but rather serve as potent electrophiles in a variety of synthetic transformations, enabling the construction of complex cyclic and acyclic molecules. Their utility stems from the presence of two electrophilic centers, allowing for sequential or double nucleophilic substitution, and a central carbonyl group that can also participate in reactions.

These application notes provide an overview of the key synthetic applications of 1,3-dibromoacetone and 1,3-dichloroacetone, with a focus on the synthesis of heterocyclic compounds, functionalized carbocycles, and their use in bioconjugation. Detailed experimental protocols for representative reactions are also presented.

I. Application Notes

Synthesis of Fused Heterocyclic Systems

A primary application of 1,3-dihaloacetones is in the synthesis of fused heterocyclic compounds, particularly those containing a bridgehead nitrogen atom. The reaction with 2-aminoazaheterocycles, such as 2-aminopyridines, 2-aminoazines, and 2-aminoazoles, proceeds via a condensation reaction to yield imidazo-fused heterocycles.[1] These products are of significant interest in medicinal chemistry due to their diverse biological activities.

The general reaction involves the initial nucleophilic attack of the exocyclic amino group on one of the α-halomethyl carbons, followed by an intramolecular cyclization of the endocyclic nitrogen onto the other α-halomethyl carbon.

Reactions with Nucleophiles for Carbon-Carbon and Carbon-Heteroatom Bond Formation

1,3-Dihaloacetones react with a wide range of nucleophiles, including phenols, thiols, and carbanions, to form a variety of functionalized products. For instance, the reaction with phenols in the presence of a base can lead to the formation of 1,3-diphenoxyacetone derivatives.[2] Similarly, reaction with thiols yields the corresponding 1,3-dithioether compounds. These reactions provide a straightforward method for introducing a three-carbon linker between two nucleophilic moieties.

Furthermore, 1,3-dichloroacetone can be used as a cyclopropanone (B1606653) equivalent.[3] Reaction with organometallic reagents, such as lithiated vinyl ethers, followed by treatment with a reducing agent, can lead to the formation of substituted cyclopropanols.

Cross-Aldol Reactions

1,3-Dichloroacetone can act as an acceptor substrate in cross-aldol reactions. In the presence of a suitable catalyst, such as samarium iodide, it can react with donor carbonyl compounds like acetone, cyclopentanone, and cyclohexanone (B45756) to form the corresponding aldol (B89426) addition products.

Bioconjugation and Peptide Chemistry

The reactivity of 1,3-dihaloacetones with nucleophilic amino acid side chains has been exploited in peptide chemistry. For example, 1,3-dichloroacetone can be used to selectively link two cysteine residues in a peptide, forming a stable thioether bridge. This methodology has been applied to the dimerization of cyclic peptides to create novel bicyclic structures.[4]

II. Data Presentation

Table 1: Synthesis of Imidazo[1,2-a]pyridines using 1,3-Dihaloacetones

| Entry | 2-Aminoheterocycle | Dihaloacetone | Solvent | Yield (%) | Reference |

| 1 | 2-Aminopyridine | 1,3-Dibromoacetone | Acetonitrile | High | [1] |

| 2 | 2-Aminopyridine | 1,3-Dichloroacetone | Acetonitrile | High | [1] |

| 3 | 5-Chloro-2-aminopyridine | 1,2-Dichloroacetone | Acetonitrile | - | [1] |

Table 2: Reactions of 1,3-Dichloroacetone with Phenols

| Entry | Phenol | Base | Solvent | Major Product | Reference |

| 1 | p-Nitrophenol | K₂CO₃/KI | Acetone | 1,3-bis(p-nitrophenoxy)acetone | [2] |

| 2 | p-Cresol | K₂CO₃/KI | Acetone | 1,1-bis(p-tolyloxy)acetone | [2] |